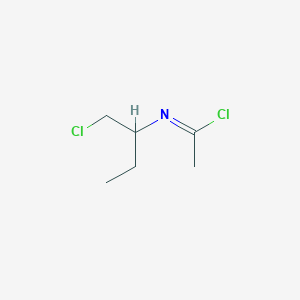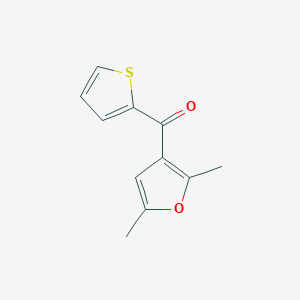
4-Nitrobenzoic acid;5-propan-2-ylnonan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid and serves as a precursor to various chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . 5-Propan-2-ylnonan-5-ol is an alcohol with the molecular formula C₁₂H₂₆O. It is a secondary alcohol with a hydroxyl group attached to the fifth carbon of a nonane chain, which also has a propan-2-yl substituent.
Vorbereitungsmethoden
4-Nitrobenzoic acid: can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . Industrial production typically employs these methods due to their efficiency and yield.
5-Propan-2-ylnonan-5-ol: can be synthesized through various methods, including the reduction of ketones or aldehydes. One common method involves the reduction of 5-propan-2-ylnonan-5-one using reducing agents like sodium borohydride or lithium aluminum hydride .
Analyse Chemischer Reaktionen
4-Nitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can react with thionyl chloride to form 4-nitrobenzoyl chloride.
Oxidation: It can be further oxidized under specific conditions to form other derivatives.
5-Propan-2-ylnonan-5-ol: can undergo:
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoic acid: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor to the anesthetic procaine and folic acid.
Industry: It is used in the production of dyes and pigments.
5-Propan-2-ylnonan-5-ol: is used in:
Wirkmechanismus
4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions. The nitro group is an electron-withdrawing group, which increases the acidity of the carboxylic acid group and stabilizes the carboxylate anion . This property makes it a useful intermediate in organic synthesis.
5-Propan-2-ylnonan-5-ol: acts primarily as an alcohol, participating in reactions typical of secondary alcohols. Its hydroxyl group can form hydrogen bonds, making it a useful solvent and reactant in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and properties. For example, 4-nitrobenzoic acid is more acidic than 2-nitrobenzoic acid due to the electron-withdrawing effect of the nitro group in the para position .
5-Propan-2-ylnonan-5-ol: can be compared to other secondary alcohols like 2-propanol and 3-pentanol. Its unique structure with a long nonane chain and a propan-2-yl substituent gives it distinct physical and chemical properties, such as higher boiling points and different reactivity patterns .
Eigenschaften
CAS-Nummer |
55705-75-4 |
|---|---|
Molekularformel |
C19H31NO5 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
4-nitrobenzoic acid;5-propan-2-ylnonan-5-ol |
InChI |
InChI=1S/C12H26O.C7H5NO4/c1-5-7-9-12(13,11(3)4)10-8-6-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11,13H,5-10H2,1-4H3;1-4H,(H,9,10) |
InChI-Schlüssel |
WDCGYWKEQWXJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


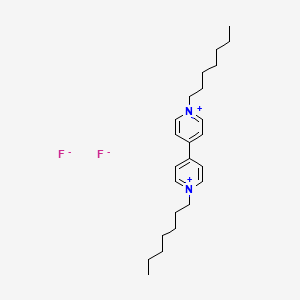
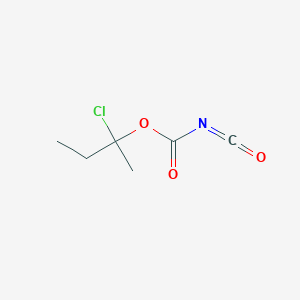
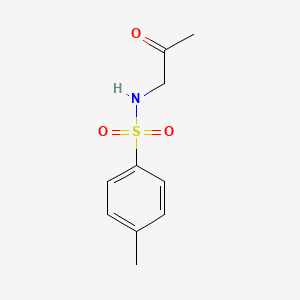
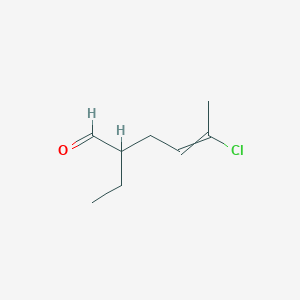
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
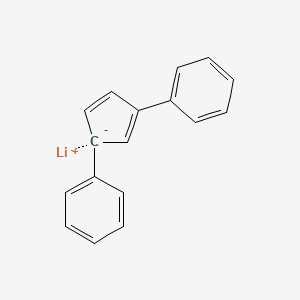
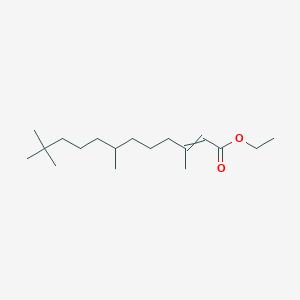

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


